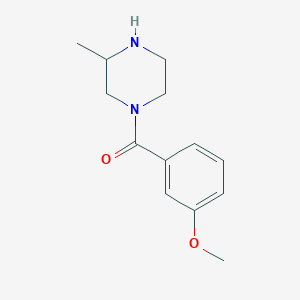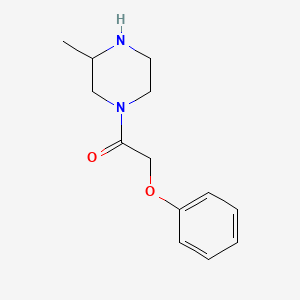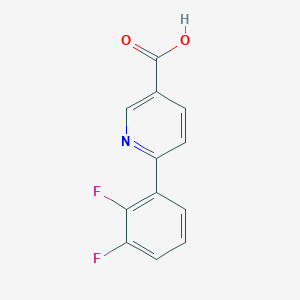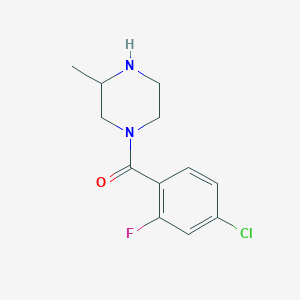
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone, also known as PMPP, is an organic compound with a wide range of applications in the scientific research field. PMPP is a synthetic compound that is used in a variety of laboratory experiments and studies, including drug development, biochemistry, and physiology. As a synthetic compound, PMPP is highly versatile and can be used in a variety of ways.
科学研究应用
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a wide range of applications in scientific research. It has been used in drug development studies, as it can be used to synthesize a variety of different drugs. 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been used in biochemistry and physiology studies, as it can be used to study the biochemical and physiological effects of different compounds. It can also be used in the study of enzyme kinetics, as it can be used to study the effects of different compounds on enzyme activity. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been used in the study of the structure and function of proteins, as it can be used to study the interactions between different proteins and other compounds.
作用机制
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone acts as a reversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone increases the levels of acetylcholine in the brain, which can lead to increased cognitive function, improved memory, and improved mood.
Biochemical and Physiological Effects
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, memory, and mood. It has also been shown to increase dopamine levels, which can lead to increased motivation and improved mood. 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been shown to have anti-inflammatory effects, as it can reduce inflammation in the body. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has also been shown to have anti-tumor effects, as it can reduce the growth of certain types of tumors.
实验室实验的优点和局限性
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone has a variety of advantages for lab experiments. It is relatively easy to synthesize, and it is highly soluble in organic solvents. Furthermore, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone is relatively stable and can be stored for long periods of time without degrading. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be used to study a variety of different biochemical and physiological effects.
However, there are also some limitations to using 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone in lab experiments. For example, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone is not very soluble in aqueous solutions, which can make it difficult to use in certain experiments. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be toxic if ingested, so it should be handled with care. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can interact with other compounds, so it should be used with caution when conducting experiments.
未来方向
There are a variety of potential future directions for the use of 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone in scientific research. For example, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the activity of other enzymes. Additionally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the structure and function of proteins. Furthermore, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the development of certain diseases, such as cancer. Finally, 1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone could be used to study the effects of different compounds on the immune system, as it could be used to study the effects of different compounds on the production of antibodies.
合成方法
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone can be synthesized via a condensation reaction between 2-pyridinecarboxaldehyde and 4-methoxyphenylpropionaldehyde. This reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid. The resulting product is a yellow solid that is soluble in organic solvents such as ethanol and acetone. The reaction is generally carried out at room temperature, but can also be conducted at higher temperatures if desired.
属性
IUPAC Name |
3-(4-methoxyphenyl)-1-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-13-8-5-12(6-9-13)7-10-15(17)14-4-2-3-11-16-14/h2-6,8-9,11H,7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAASHYOGZPOOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinyl)-3-(4-methoxyphenyl)-1-propanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)










